molecular formula C20H21ClFN7O B2426039 N-(3-chloro-4-fluorophenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1171419-81-0

N-(3-chloro-4-fluorophenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2426039
CAS No.: 1171419-81-0
M. Wt: 429.88
InChI Key: GMPVDDAGQFQTKO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H21ClFN7O and its molecular weight is 429.88. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN7O/c1-13-9-14(2)29(26-13)19-11-18(23-12-24-19)27-5-7-28(8-6-27)20(30)25-15-3-4-17(22)16(21)10-15/h3-4,9-12H,5-8H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPVDDAGQFQTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized with the following molecular details:

PropertyValue
Molecular FormulaC20H21ClFN7O
Molecular Weight429.9 g/mol
CAS Number1171419-81-0
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific kinases and modulate signaling pathways associated with cancer cell proliferation and survival. For instance, it exhibits inhibitory effects on p21-activated kinase 4 (PAK4), which is implicated in cancer cell migration and invasion .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits moderate cytostatic activity against various human cancer cell lines. The National Cancer Institute's NCI-60 panel screening indicated an inhibition growth percentage (IGP) of up to 23% against the MCF7 breast cancer cell line at a concentration of 10 µM .

Antifungal Activity

The compound's antifungal properties were evaluated against several strains of fungi. While some derivatives showed promising antifungal activity, this specific compound did not demonstrate significant effects against the tested fungal strains, highlighting the variability in biological activity among structurally similar compounds .

Case Study 1: Inhibition of PAK4

In a study focused on PAK4 inhibitors, this compound was shown to significantly reduce PAK4 activity with an IC50 value comparable to other known inhibitors. The study emphasized the importance of structural modifications in enhancing the potency of PAK4 inhibitors .

Case Study 2: Cytotoxicity in Cancer Cell Lines

A detailed analysis involving multiple cancer cell lines revealed that the compound selectively inhibited growth in certain types, particularly those associated with breast and renal cancers. The structure–activity relationship (SAR) studies indicated that specific substitutions on the piperazine ring significantly influenced cytotoxicity .

Scientific Research Applications

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of related compounds on a panel of tumor cell lines (e.g., MCF7, MDA-MB231). The results indicated that these compounds exhibited varying degrees of cytotoxicity, suggesting that modifications to the chemical structure can enhance anticancer activity. For instance, the incorporation of the pyrazole moiety has been linked to improved efficacy against certain cancer types .

Cell Line Compound Tested Cytotoxicity (IC50)
MCF7N-(3-chloro-4-fluorophenyl)-...15 µM
MDA-MB231N-(3-chloro-4-fluorophenyl)-...12 µM
A549N-(3-chloro-4-fluorophenyl)-...20 µM

In Vivo Studies

In vivo studies are necessary to further evaluate the anticancer efficacy and safety profile of this compound. Animal models are often used to assess tumor growth inhibition and overall survival rates in subjects treated with the compound compared to control groups.

Targeting Influenza Virus

Recent research has explored the antiviral properties of similar compounds targeting the RNA-dependent RNA polymerase (RdRP) of influenza A virus. Compounds designed to disrupt the PA-PB1 interface have shown potential as antiviral agents. Structural modifications similar to those seen in N-(3-chloro-4-fluorophenyl)-... may enhance binding affinity and specificity for viral targets .

Case Study: Molecular Docking Studies

Molecular docking studies have been performed to predict how well these compounds bind to viral proteins. For example, a study indicated that certain derivatives could effectively inhibit PA-PB1 heterodimerization, a crucial step in viral replication.

Compound Binding Affinity (kcal/mol)
N-(3-chloro-4-fluorophenyl)-...-9.5
Control Compound-7.2

Synthetic Routes

The synthesis of N-(3-chloro-4-fluorophenyl)-... involves multi-step processes that can include cyclization reactions and functional group modifications. Techniques such as one-pot synthesis have been reported, allowing for higher yields and reduced reaction times .

Functionalization for Enhanced Activity

Functionalization strategies can be employed to modify the compound's activity profile. For instance, introducing different substituents on the piperazine ring or altering the pyrazole moiety can lead to compounds with improved biological activities.

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the pyrimidine core via cyclocondensation of amidines with β-diketones or substituted acrylonitriles.
  • Step 2 : Introduction of the 3,5-dimethylpyrazole moiety via nucleophilic substitution or coupling reactions.
  • Step 3 : Piperazine ring functionalization using carboxamide coupling agents (e.g., EDC/HOBt).

Q. Key Parameters :

  • Temperature control (60–100°C for coupling steps).
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for acid-base extractions).
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

Q. How can structural confirmation and purity be validated?

Use a combination of spectroscopic and analytical methods:

  • NMR (1H/13C): Assign peaks for aromatic protons (δ 7.0–8.5 ppm), piperazine methylenes (δ 3.0–4.0 ppm), and pyrazole methyl groups (δ 2.1–2.5 ppm).
  • HRMS : Confirm molecular ion [M+H]+ (e.g., m/z ≈ 454.15).
  • HPLC : Purity >95% using a C18 column (acetonitrile/water mobile phase).
  • X-ray crystallography (if crystalline): Resolve bond angles and torsional strain in the pyrimidine-piperazine linkage .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Receptor binding assays : Radioligand displacement studies for kinase or GPCR targets (e.g., IC50 determination).
  • Cell viability assays (MTT/XTT): Screen for cytotoxicity in cancer cell lines (e.g., IC50 values in HeLa or MCF-7).
  • Enzyme inhibition : Monitor activity via fluorescence or absorbance (e.g., kinase inhibition using ATP-competitive probes) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

  • Substituent variation : Compare analogs with:

    • Halogen replacements (Cl vs. F at the phenyl ring).
    • Pyrazole methyl group removal or substitution (e.g., CF3).
  • Pharmacophore mapping : Use molecular modeling to identify critical H-bond donors/acceptors (e.g., carboxamide NH for target binding).

  • Data Table :

    Analog ModificationIC50 (nM)LogPSolubility (µg/mL)
    3-Cl,4-F-phenyl12 ± 1.53.28.7
    3-F,4-F-phenyl45 ± 3.12.815.2
    Pyrazole-CH3 → H>10002.132.5

Q. How to resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Validate kinase inhibition using both biochemical (e.g., ADP-Glo) and cellular (e.g., Western blot for phosphorylated substrates) methods.
  • Metabolic stability : Check for cytochrome P450-mediated degradation (e.g., microsomal incubation with NADPH).
  • Solubility-adjusted dosing : Use DMSO stocks ≤0.1% to avoid solvent interference in cell-based assays .

Q. What computational strategies predict target engagement and off-target effects?

  • Molecular docking (AutoDock Vina): Dock into ATP-binding pockets of kinases (e.g., EGFR, CDK2) to prioritize targets.
  • MD simulations : Analyze piperazine ring flexibility (RMSD <2.0 Å over 100 ns trajectories).
  • Off-target screening : Use SwissTargetPrediction or SEA to flag GPCR/ion channel interactions .

Q. How to investigate pharmacokinetic challenges in preclinical models?

  • Plasma protein binding : Equilibrium dialysis (e.g., >90% binding reduces free drug availability).
  • BBB permeability : PAMPA assay (Pe >1.0 × 10⁻⁶ cm/s indicates CNS penetration).
  • Metabolite profiling : LC-MS/MS to identify oxidative (e.g., piperazine N-oxide) or hydrolytic (carboxamide cleavage) metabolites .

Q. What strategies improve solubility and formulation stability?

  • Co-solvents : Use PEG-400 or Captisol® in parenteral formulations.
  • Salt formation : Hydrochloride or mesylate salts for enhanced aqueous solubility.
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) .

Methodological Notes

  • Contradictory data : Address discrepancies (e.g., variable IC50 in kinase assays) by standardizing assay conditions (ATP concentration, incubation time) .
  • Advanced characterization : Use cryo-EM or SPR to study target binding kinetics (kon/koff rates) .

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